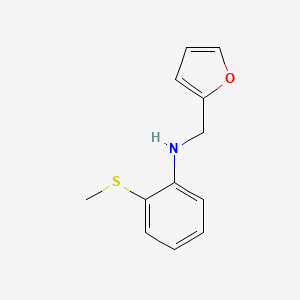

n-(Furan-2-ylmethyl)-2-(methylthio)aniline

CAS No.:

Cat. No.: VC17769265

Molecular Formula: C12H13NOS

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NOS |

|---|---|

| Molecular Weight | 219.30 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-2-methylsulfanylaniline |

| Standard InChI | InChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3 |

| Standard InChI Key | PMXDZFIYKWBMAL-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1NCC2=CC=CO2 |

Introduction

Structural Overview and Molecular Characteristics

N-(Furan-2-ylmethyl)-2-(methylthio)aniline (C₁₂H₁₃NOS, molecular weight: 219.30 g/mol) consists of an aniline backbone substituted at the 2-position with a methylthio group and at the nitrogen atom with a furan-2-ylmethyl group. The furan ring introduces π-electron density, while the methylthio group acts as an electron-donating substituent, influencing the compound’s electronic and steric properties.

Key Structural Features:

-

Furan moiety: A five-membered aromatic heterocycle with oxygen, contributing to resonance stabilization and electrophilic substitution reactivity .

-

Methylthio group: A thioether functional group that enhances lipophilicity and participates in sulfur-specific reactions .

-

Aniline core: Provides a primary amine site for further functionalization, such as acylation or alkylation .

Table 1: Physicochemical Properties of N-(Furan-2-ylmethyl)-2-(methylthio)aniline

Synthesis and Preparation Methods

The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)aniline typically involves multi-step routes, leveraging classic organic transformations.

Primary Synthetic Routes

-

Thiolation of 2-nitroaniline:

-

Step 1: Introduction of the methylthio group via nucleophilic aromatic substitution using sodium thiomethoxide (NaSMe) on 2-nitroaniline.

-

Step 2: Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst .

-

Step 3: Alkylation of the aniline nitrogen with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

-

-

Mannich Reaction Approach:

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Thiolation-Reduction | 60–70 | High purity; scalable | Multi-step; requires Pd catalyst |

| Mannich Reaction | 50–55 | Single-step; mild conditions | Lower yield; purification challenges |

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its three functional domains: the furan ring, methylthio group, and aniline core.

Electrophilic Aromatic Substitution (EAS)

-

The methylthio group directs incoming electrophiles to the para position of the aniline ring due to its electron-donating nature. Example: Nitration yields 2-(methylthio)-4-nitro-N-(furan-2-ylmethyl)aniline .

Oxidation Reactions

-

Methylthio group: Oxidized to sulfoxide (R-SO-Me) or sulfone (R-SO₂-Me) using agents like m-CPBA or hydrogen peroxide .

-

Furan ring: Susceptible to ring-opening oxidation with ozone or peroxides to form diketones .

Reductive Modifications

-

Catalytic hydrogenation reduces the furan ring to tetrahydrofuran, altering the compound’s conformational flexibility .

Applications in Scientific Research

Organic Synthesis

-

Serves as a precursor for complex heterocycles (e.g., oxadiazoles, thiazoles) via cycloaddition or condensation reactions .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume